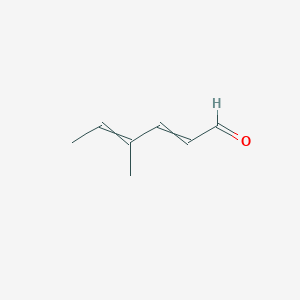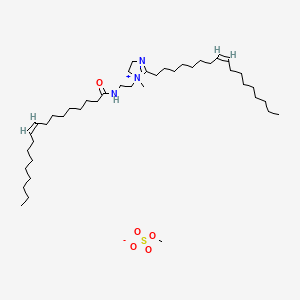
1-Hexylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of a hexyl group attached to the pyrene core. Pyrene itself is composed of four fused benzene rings, resulting in a flat aromatic system. The addition of the hexyl group enhances its solubility in organic solvents and modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylpyrene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of pyrene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another approach involves the reaction of pyrene with hexylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. The choice of method would depend on factors like yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrenequinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to dihydropyrene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Halopyrenes, nitropyrenes.
Scientific Research Applications
1-Hexylpyrene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Its derivatives are investigated for their interactions with biological macromolecules, such as DNA and proteins, to understand their potential mutagenic and carcinogenic effects.
Medicine: Research explores its potential as a fluorescent probe for imaging and diagnostic purposes due to its strong fluorescence properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism by which 1-Hexylpyrene exerts its effects involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar aromatic structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its hydrophobic nature enables it to interact with lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Pyrene: The parent compound without the hexyl group.
1-Methylpyrene: A similar compound with a methyl group instead of a hexyl group.
1-Butylpyrene: A compound with a butyl group attached to the pyrene core.
Uniqueness: 1-Hexylpyrene’s uniqueness lies in its enhanced solubility and modified chemical properties due to the hexyl group. This makes it more suitable for applications requiring higher solubility in organic solvents and specific interactions with biological systems.
Properties
CAS No. |
72692-89-8 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-hexylpyrene |
InChI |
InChI=1S/C22H22/c1-2-3-4-5-7-16-10-11-19-13-12-17-8-6-9-18-14-15-20(16)22(19)21(17)18/h6,8-15H,2-5,7H2,1H3 |
InChI Key |
YQCRXKUVPUUIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)

![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)


![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)

